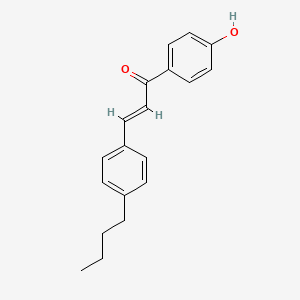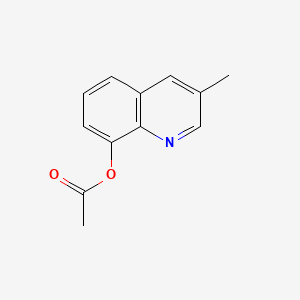
3-Methylquinolin-8-yl acetate
Descripción general
Descripción
3-Methylquinolin-8-yl acetate is an intermediate in the synthesis of metal-ion chelating amino acid into proteins as a biophysical probe . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of 3-Methylquinolin-8-yl acetate involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Methylquinolin-8-yl acetate is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactivity of 3-Methylquinolin-8-yl acetate involves various reactions such as irreversible reactions, dimerization, and disproportionation . The compound also reacts with oxygen, sulfur, and chlorine at high temperatures .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
3-Methylquinolin-8-yl acetate: is a compound that has garnered attention in the field of drug discovery due to its quinoline core structure. Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry . The compound’s potential for modification allows researchers to synthesize a variety of analogs with enhanced pharmacological properties.
Biological Probes
In biochemical research, 3-Methylquinolin-8-yl acetate can be used to create probes for studying biological systems. Its ability to chelate metal ions makes it a candidate for designing fluorescent probes that can help in visualizing and tracking biological processes at the molecular level .
Synthetic Organic Chemistry
The versatility of 3-Methylquinolin-8-yl acetate extends to synthetic organic chemistry, where it can serve as a building block for constructing complex heterocyclic compounds. Its reactivity allows for various transformations, enabling the synthesis of diverse molecular architectures .
Anticancer Research
Quinoline derivatives have been identified as potential anticancer agents. The structural features of 3-Methylquinolin-8-yl acetate may be exploited to synthesize compounds with antiproliferative properties against various cancer cell lines .
Antimicrobial and Antiviral Agents
The antimicrobial properties of quinoline compounds make 3-Methylquinolin-8-yl acetate a starting point for developing new antimicrobial and antiviral agents. Its derivatives could be explored for activity against a range of pathogens, including bacteria and viruses .
Green Chemistry Applications
With the increasing emphasis on sustainable and environmentally friendly chemical processes, 3-Methylquinolin-8-yl acetate can be utilized in green chemistry applications. Its derivatives can be synthesized using eco-friendly catalysts and solvent-free conditions, contributing to the development of greener pharmaceuticals .
Neuropharmacology
Quinoline derivatives have shown promise in the treatment of neurological disorders3-Methylquinolin-8-yl acetate could be used to synthesize compounds that target neuroreceptors or enzymes involved in neurodegenerative diseases .
Material Science
In material science, 3-Methylquinolin-8-yl acetate can be employed in the creation of novel materials with specific electronic or photonic properties. Its molecular structure could be the basis for designing organic semiconductors or photovoltaic materials .
Safety and Hazards
Propiedades
IUPAC Name |
(3-methylquinolin-8-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEDBSXWGPWPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC(=O)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetoxy-3-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



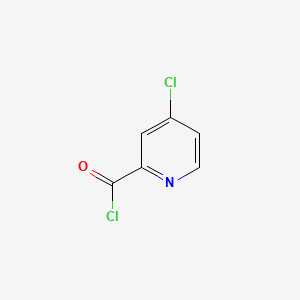

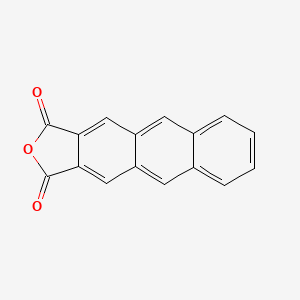






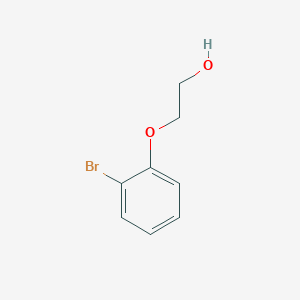

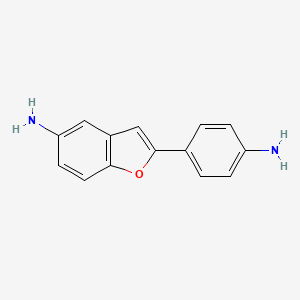
![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
